molecular formula C20H20ClOP B1594085 (2-Hydroxyethyl)triphenylphosphonium chloride CAS No. 23250-03-5

(2-Hydroxyethyl)triphenylphosphonium chloride

Cat. No. B1594085
CAS RN: 23250-03-5
M. Wt: 342.8 g/mol
InChI Key: NOEABYSOSUWXKG-UHFFFAOYSA-M
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Description

(2-Hydroxyethyl)triphenylphosphonium chloride, also known as HTPC, is a quaternary ammonium salt that has been used in a variety of scientific research applications. It has a variety of biochemical and physiological effects, and is widely utilized as a reagent in laboratory experiments.

Scientific Research Applications

Organic Synthesis: Wittig Reactions

HEPTPC is widely used in organic synthesis, particularly in Wittig reactions . This reaction is essential for forming carbon-carbon double bonds by coupling aldehydes or ketones with phosphonium ylides derived from HEPTPC. The versatility of this reaction allows for the synthesis of various complex organic molecules, including pharmaceuticals and natural products.

Material Science: Modifier for Nanocomposites

In material science, HEPTPC serves as a modifier for nanocomposite fibers . It’s involved in the functionalization of multiwalled carbon nanotubes, which are then incorporated into polyethylene terephthalate (PET) fibers to enhance their mechanical properties and electrical conductivity.

Electrochemistry: Ionic Liquids

Lastly, HEPTPC can be used in the synthesis of ionic liquids. These salts, which are liquid at room temperature, have numerous applications in electrochemistry, including as solvents for electrochemical processes and in the development of new batteries and capacitors.

Each of these applications demonstrates the versatility and importance of (2-Hydroxyethyl)triphenylphosphonium chloride in scientific research, offering valuable insights and advancements across multiple disciplines. The compound’s unique structure and reactivity enable its use in a wide range of innovative and impactful studies .

Mechanism of Action

Target of Action

(2-Hydroxyethyl)triphenylphosphonium chloride is a versatile reagent used in organic synthesis . Its primary targets are various organic compounds that undergo reactions such as esterification and nucleophilic substitution .

Mode of Action

The compound acts as a triphenylphosphine-based reagent, which is known for its ability to catalyze a variety of important organic reactions . The presence of the hydroxyethyl group allows it to interact with its targets, leading to changes in their chemical structure .

Biochemical Pathways

The exact biochemical pathways affected by (2-Hydroxyethyl)triphenylphosphonium chloride are dependent on the specific reactions it is used in. As a reagent in organic synthesis, it can influence a wide range of pathways, particularly those involving the formation of new carbon-carbon bonds .

Pharmacokinetics

Like other organic compounds, its bioavailability would be influenced by factors such as solubility, stability, and the presence of transport proteins .

Result of Action

The result of the action of (2-Hydroxyethyl)triphenylphosphonium chloride is the formation of new organic compounds through reactions such as esterification and nucleophilic substitution . These reactions can lead to significant changes at the molecular and cellular level, depending on the specific compounds involved .

Action Environment

The action, efficacy, and stability of (2-Hydroxyethyl)triphenylphosphonium chloride can be influenced by various environmental factors. These include the pH of the reaction environment, the presence of other reagents or catalysts, and the temperature and pressure conditions under which the reaction is carried out . It is also worth noting that the compound is a white crystalline solid with a low solubility in water but good solubility in organic solvents .

properties

IUPAC Name

2-hydroxyethyl(triphenyl)phosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20OP.ClH/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15,21H,16-17H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOEABYSOSUWXKG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CCO)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90945936
Record name (2-Hydroxyethyl)(triphenyl)phosphanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90945936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23250-03-5
Record name Hydroxyethyltriphenylphosphonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23250-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Hydroxyethyl)triphenylphosphonium chloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Hydroxyethyl)(triphenyl)phosphanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90945936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-hydroxyethyl)triphenylphosphonium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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